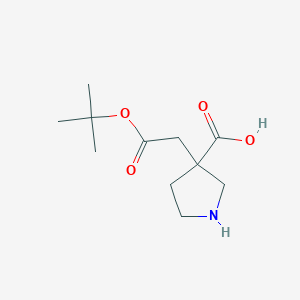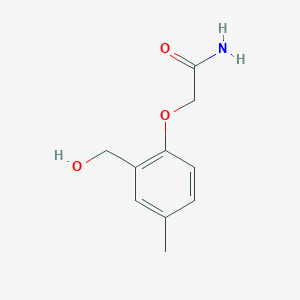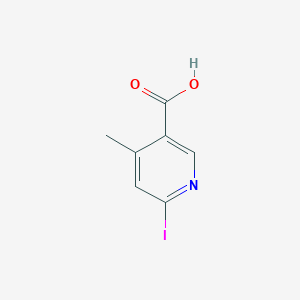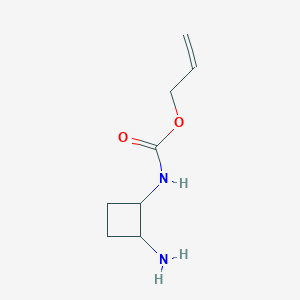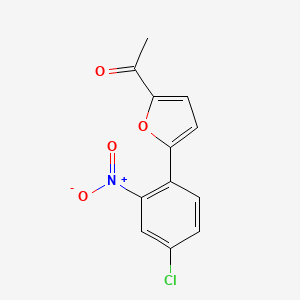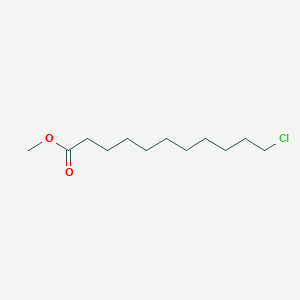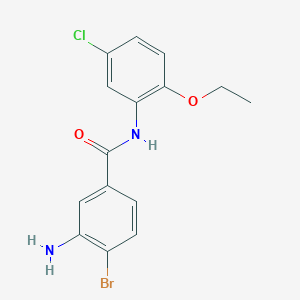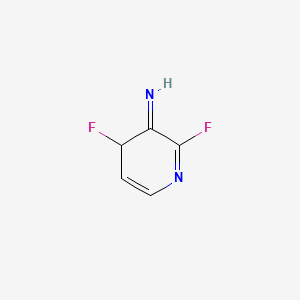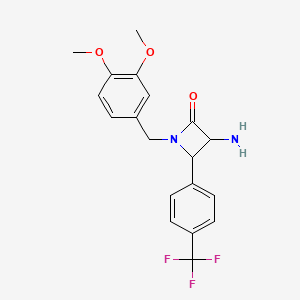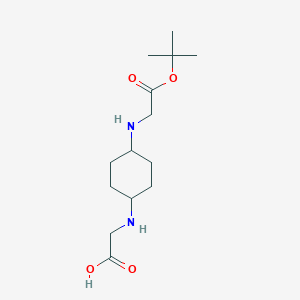
2-((4-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid is a complex organic compound characterized by its tert-butoxy and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. The process begins with the preparation of tert-butoxycarbonyl-protected amino acids, which are then used as starting materials in subsequent reactions. The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide is often employed to enhance amide formation without the addition of a base, resulting in satisfactory yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of commercially available tert-butoxycarbonyl-protected amino acids and standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-((4-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-((4-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, allowing selective reactions to occur at other functional sites. This selective reactivity is crucial for its applications in organic synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1R,2R,4S)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid
- 2-[(1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexyl]acetic acid
- 2-[(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl]acetic acid
Uniqueness
What sets 2-((4-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid apart from similar compounds is its specific structure, which provides unique reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-[[4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]cyclohexyl]amino]acetic acid |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)9-16-11-6-4-10(5-7-11)15-8-12(17)18/h10-11,15-16H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
BOSJFINCZJFSAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1CCC(CC1)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12997202.png)
![Rel-tert-butyl (1R,5S,6r)-6-(1H-pyrazol-3-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12997204.png)
